molecular formula C30H36N2O10 B607515 Fmoc-PEG4-NHS ester CAS No. 1314378-14-7

Fmoc-PEG4-NHS ester

Cat. No. B607515
M. Wt: 584.62
InChI Key: NMCTTZZPHFQEQB-UHFFFAOYSA-N
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Description

Fmoc-PEG4-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .


Synthesis Analysis

Fmoc-PEG4-NHS ester is synthesized using standard fluorenylmethyloxycarbonyl (Fmoc) solid phase peptide synthesis strategies . The Fmoc protected residues coupled to the peptide/resin are deprotected with 20% piperidine in dimethyl formamide (DMF) twice for 15 min per incubation .


Molecular Structure Analysis

The molecular formula of Fmoc-PEG4-NHS ester is C30H36N2O10 . It has a molecular weight of 584.6 g/mol . The functional group includes an Fmoc-protected amine and an NHS ester .


Chemical Reactions Analysis

Fmoc-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

Fmoc-PEG4-NHS ester has a molecular weight of 584.6 g/mol . It is soluble in DMSO, DMF, and DCM . The compound is stored at -20°C .

Scientific Research Applications

Fmoc-PEG4-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

  • Medical Research : Fmoc-PEG4-NHS ester is used in medical research for drug delivery . The NHS ester end of the molecule can react with primary amines in a pH 7-9 buffer to form a stable amide bond, making it useful for pegylation of proteins and other amine-containing compounds .

  • Nanotechnology : In nanotechnology, Fmoc-PEG4-NHS ester is used to modify the surface of nanoparticles to increase their stability and solubility . The PEG spacer can help to prevent aggregation of nanoparticles .

  • New Materials Research : Fmoc-PEG4-NHS ester is used in the research of new materials . The Fmoc group can be deprotected to obtain the free amine, which can then be used for further conjugations .

  • Cell Culture : Fmoc-PEG4-NHS ester is used in cell culture studies . The PEG spacer can help to increase the solubility of compounds in aqueous media, making it useful for various applications in cell culture .

  • Ligand and Polypeptide Synthesis Support : Fmoc-PEG4-NHS ester is used in the study of ligand and polypeptide synthesis . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .

  • Polyethylene Glycol-Modified Functional Coatings : Fmoc-PEG4-NHS ester is used in the development of polyethylene glycol-modified functional coatings . The PEG spacer can help to increase the solubility of compounds in aqueous media, making it useful for various applications in coatings .

  • PROTACs Synthesis : Fmoc-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

  • 18F-Labeling : Fmoc-PEG4-NHS ester has been used in site-specific and residualizing linker for 18F-labeling . This application is particularly relevant in the field of nuclear medicine for the development of radiotracers .

  • Drug Release Studies : Fmoc-PEG4-NHS ester can be used in drug release studies . The PEG spacer can increase the solubility of compounds in aqueous media, which is beneficial for drug delivery systems .

  • Graft Polymer Compounds : Fmoc-PEG4-NHS ester is used in the study of graft polymer compounds . The Fmoc group can be deprotected to obtain the free amine, which can then be used for further conjugations .

  • Polyethylene Glycol-Modified Functional Coatings : Fmoc-PEG4-NHS ester is used in the development of polyethylene glycol-modified functional coatings . The PEG spacer can help to increase the solubility of compounds in aqueous media, making it useful for various applications in coatings .

  • Ligand and Polypeptide Synthesis Support : Fmoc-PEG4-NHS ester is used in the study of ligand and polypeptide synthesis . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .

  • Bioconjugation : Fmoc-PEG4-NHS ester can be used in bioconjugation . The NHS ester end of the molecule can react with primary amines in a pH 7-9 buffer to form a stable amide bond, making it useful for conjugation of proteins and other amine-containing compounds .

  • Drug Delivery Systems : Fmoc-PEG4-NHS ester is used in the development of drug delivery systems . The PEG spacer can increase the solubility of compounds in aqueous media, which is beneficial for drug delivery systems .

  • Surface Modification : Fmoc-PEG4-NHS ester is used in surface modification . The PEG spacer can help to prevent aggregation of nanoparticles, making it useful for various applications in coatings .

  • Therapeutic Agent Synthesis : Fmoc-PEG4-NHS ester is used in the synthesis of therapeutic agents . The Fmoc group can be deprotected to obtain the free amine, which can then be used for further conjugations .

  • Biomaterials Research : Fmoc-PEG4-NHS ester is used in biomaterials research . The PEG spacer can increase the solubility of compounds in aqueous media, making it useful for various applications in biomaterials .

  • Chemical Biology : Fmoc-PEG4-NHS ester is used in chemical biology . The Fmoc group can be deprotected to obtain the free amine, which can then be used for further conjugations .

Future Directions

The use of Fmoc-PEG4-NHS ester in the synthesis of PROTACs represents a promising direction for future research . Its ability to increase solubility in aqueous media makes it a valuable tool in the field of drug delivery .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCTTZZPHFQEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-PEG4-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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